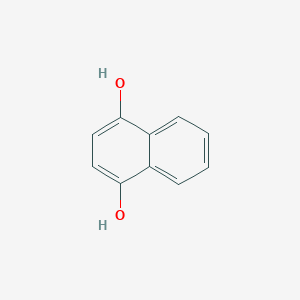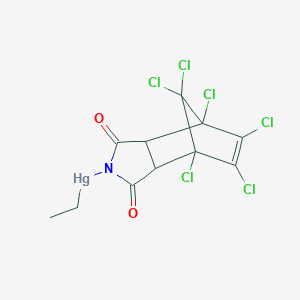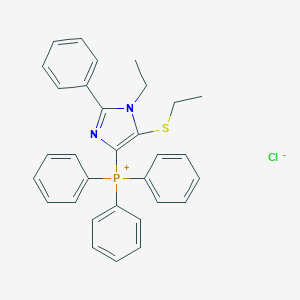
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide works by selectively accumulating in the mitochondria due to its positive charge, where it acts as an antioxidant. It can neutralize reactive oxygen species (ROS) generated by the mitochondria, preventing oxidative damage to mitochondrial DNA, proteins, and lipids. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can also improve mitochondrial function by reducing oxidative stress and improving energy production.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been shown to have various biochemical and physiological effects in scientific research. It can reduce oxidative stress, inflammation, and apoptosis, leading to improved mitochondrial function and cell survival. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has also been shown to improve insulin sensitivity, reduce blood pressure, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in lab experiments is its selective accumulation in the mitochondria, allowing for targeted antioxidant therapy. However, the high cost of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be a limitation for some experiments. Additionally, the potential for off-target effects and toxicity needs to be carefully considered in experimental design.
Direcciones Futuras
Future research on 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide could focus on exploring its potential therapeutic applications in specific diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could investigate the optimal dosing and administration of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide for maximum efficacy and safety. Further research could also explore the potential use of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in combination with other therapies for synergistic effects.
Métodos De Síntesis
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be synthesized by reacting triphenylphosphine with 2-mercaptoethylamine to form triphenylphosphonium 2-ethylthioethylamine. This compound is then reacted with 2-bromoacetophenone to form 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide.
Aplicaciones Científicas De Investigación
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Studies have shown that 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can protect mitochondria from oxidative damage, reduce inflammation, and improve mitochondrial function, leading to improved health outcomes.
Propiedades
Número CAS |
126484-15-9 |
|---|---|
Nombre del producto |
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide |
Fórmula molecular |
C31H30BrN2PS |
Peso molecular |
529.1 g/mol |
Nombre IUPAC |
(1-ethyl-5-ethylsulfanyl-2-phenylimidazol-4-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H30N2PS.ClH/c1-3-33-29(25-17-9-5-10-18-25)32-30(31(33)35-4-2)34(26-19-11-6-12-20-26,27-21-13-7-14-22-27)28-23-15-8-16-24-28;/h5-24H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OFZIBYMQBBXVAN-UHFFFAOYSA-M |
SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
SMILES canónico |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
Sinónimos |
Phosphonium, 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazol-4-yltriphenyl-, chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
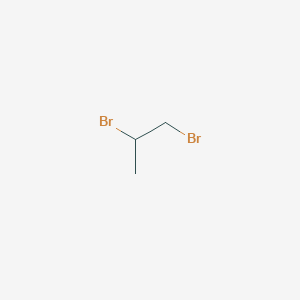
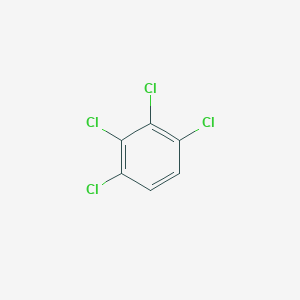
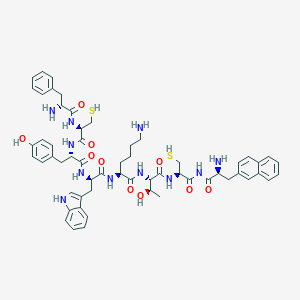
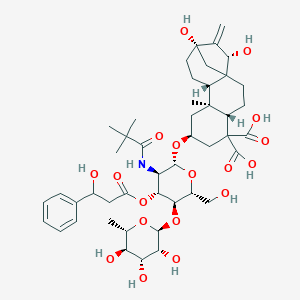
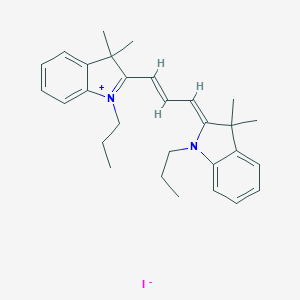
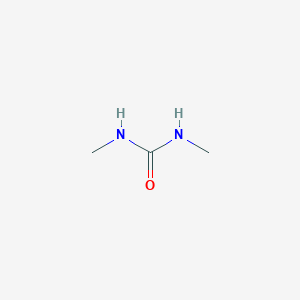
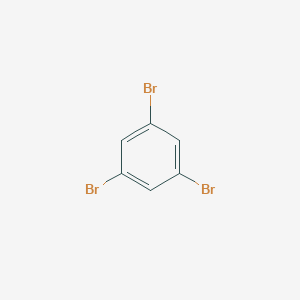
![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)
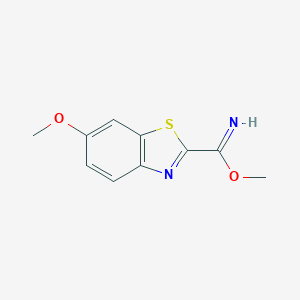
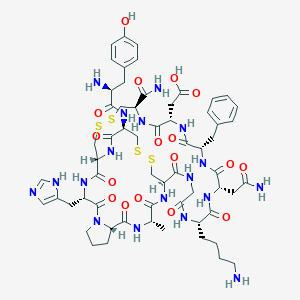
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
